molecular formula C16H17NO B3155593 1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 804430-58-8

1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B3155593
CAS No.: 804430-58-8
M. Wt: 239.31 g/mol
InChI Key: QCYWJYAVCVORST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound with the molecular formula C16H17NO and a molecular weight of 239.32 g/mol . It belongs to the prominent 1,2,3,4-tetrahydroisoquinoline (THIQ) class of alkaloids and alkaloid-like structures, a scaffold recognized for its significant and diverse pharmacological potential . The core THIQ structure is a privileged motif in medicinal chemistry, found in numerous natural products and clinical drugs that exhibit a broad spectrum of biological activities. Research into THIQ-based compounds has indicated applications across various therapeutic areas, including as antitumor agents, antimicrobials, and treatments for neurodegenerative disorders and central nervous system conditions . The specific substitution pattern of this compound, featuring a 2-methoxyphenyl group at the 1-position, makes it a valuable intermediate or target molecule for organic synthesis and medicinal chemistry exploration. It can be synthesized through classic methods such as the Pictet-Spengler condensation, which involves the acid-catalyzed cyclization of phenylethylamine derivatives with carbonyl compounds . This product is intended for research and development purposes in a laboratory setting only. It is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(2-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-18-15-9-5-4-8-14(15)16-13-7-3-2-6-12(13)10-11-17-16/h2-9,16-17H,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCYWJYAVCVORST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2C3=CC=CC=C3CCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline typically involves the condensation of 2-methoxyphenylacetonitrile with an appropriate amine, followed by cyclization. One common method includes the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the cyclization process. The reaction is usually carried out under reflux conditions in an inert atmosphere to ensure high yield and purity .

Industrial Production Methods: For industrial-scale production, the synthesis route is optimized to enhance yield and reduce costs. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purification process may include recrystallization or chromatographic techniques to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield reduced tetrahydroisoquinoline derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme interactions and receptor binding assays.

    Medicine: It has potential therapeutic applications in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.

    Industry: The compound is utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways. The methoxy group plays a crucial role in enhancing the binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent-Driven Pharmacological Divergence

  • Aromatic Ring Substitutions: 2-Methoxyphenyl vs. 4-Dimethylaminophenyl: The 4-dimethylaminophenyl analog () exhibits potent analgesic and anti-inflammatory effects, attributed to electron-donating groups enhancing receptor interactions. In contrast, the 2-methoxyphenyl group (ortho position) may hinder binding efficiency due to steric effects, though this requires empirical validation. Methylenedioxy vs. Halogen Substituents: Methylenedioxy-substituted THIQs (e.g., 3',4'-methylenedioxyphenyl in ) show local anesthetic activity, whereas halogenated derivatives (e.g., 4-chlorophenyl in ) demonstrate antiplasmodial potency, highlighting the role of electronegativity in target engagement.
  • Core Modifications: N-Methylation: N-Methylation at position 1 (e.g., N-methyl-THIQ) confers neurotoxic properties via monoamine oxidase (MAO)-mediated oxidation to neurotoxic isoquinolinium ions, implicated in Parkinson’s disease . 1-Oxo Derivatives: Introduction of a 1-oxo group (e.g., ) enhances bradycardic activity by stabilizing interactions with cardiac ion channels.

Metabolic and Toxicological Profiles

Table 2: Metabolic Pathways and Toxicity of Select THIQ Derivatives

Compound Name Metabolic Pathway Toxicity/Outcome Reference ID
1,2,3,4-THIQ 4-Hydroxylation, N-methylation Low acute toxicity; brain accumulation
N-Methyl-THIQ MAO-B oxidation to isoquinolinium ion Dopaminergic neuronal death
1-(4'-Dimethylaminophenyl)-THIQ Unclear (limited excretion data) High analgesic efficacy, low reported toxicity
  • Blood-Brain Barrier Penetration : THIQ and N-methyl-THIQ exhibit high brain-to-blood concentration ratios (4.5:1), facilitating neurotoxic or neuroprotective effects depending on substituents .
  • Neurotoxicity vs. Neuroprotection : While N-methyl-THIQ derivatives are neurotoxic , compounds like higenamine (a 6,7-dihydroxy-THIQ derivative) show neuroprotective effects, underscoring the dichotomy in THIQ pharmacology .

Structure-Activity Relationship (SAR) Insights

  • Position of Methoxy Group : Para-substituted methoxy groups (e.g., 4-methoxyphenyl in ) may enhance metabolic stability compared to ortho-substituted analogs, though this is speculative without direct data for the 2-methoxyphenyl variant.
  • Electron-Donating vs. Electron-Withdrawing Groups: Electron-donating groups (e.g., dimethylamino in ) enhance analgesic activity, whereas electron-withdrawing groups (e.g., chloro in ) improve antiplasmodial efficacy.

Biological Activity

1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline (THIQ) is a compound belonging to the tetrahydroisoquinoline family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including its mechanisms of action and therapeutic potential.

Chemical Structure and Synthesis

The compound features a tetrahydroisoquinoline core substituted with a methoxy group on the phenyl ring. The synthesis of THIQ derivatives often involves various methods, including cyclization reactions and modifications of existing isoquinoline structures to enhance biological activity .

Antidepressant and Anxiolytic Effects

Research indicates that THIQ derivatives exhibit significant affinities for serotonin receptors, particularly the 5-HT1A receptor. For instance, modifications in the terminal groups of THIQ compounds have been shown to enhance binding affinity and exhibit anxiolytic-like effects in animal models . A study demonstrated that certain THIQ derivatives could induce anxiolytic-like behavior in rats, suggesting potential applications in treating anxiety disorders .

Anticancer Properties

Recent studies have highlighted the anticancer potential of THIQ derivatives. One notable compound demonstrated the ability to induce apoptosis in Jurkat cells by activating caspase-3 in a dose-dependent manner. This action is associated with the inhibition of Bcl-2 family proteins, which are crucial for cancer cell survival . The anti-proliferative effects against various cancer cell lines were also observed, indicating a promising avenue for cancer therapy .

Neuroprotective Effects

THIQ compounds have been explored for their neuroprotective properties against neurodegenerative diseases. They exhibit immunomodulatory effects and can potentially mitigate symptoms associated with Alzheimer's disease. The mechanisms involve modulation of neurotransmitter systems and anti-inflammatory pathways .

The biological activities of THIQ derivatives can be attributed to several mechanisms:

  • Serotonin Receptor Modulation : THIQ compounds interact with serotonin receptors, influencing mood and anxiety regulation.
  • Apoptosis Induction : By inhibiting anti-apoptotic proteins like Bcl-2, these compounds promote programmed cell death in cancer cells.
  • Neuroprotection : They may protect neuronal cells from oxidative stress and inflammation.

Study 1: Antidepressant Activity

A study synthesized a series of THIQ derivatives and evaluated their binding affinity to 5-HT receptors. Compounds showed varying degrees of activity, with some demonstrating high affinity for the 5-HT1A receptor, suggesting potential as antidepressants .

Study 2: Anticancer Efficacy

In vitro assays revealed that specific THIQ derivatives significantly inhibited cell proliferation in cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer). The most active compound exhibited an IC50 value below 25 µM .

Data Tables

CompoundBiological ActivityIC50 (µM)Mechanism
THIQ Derivative AAntidepressant105-HT1A Receptor Agonist
THIQ Derivative BAnticancer (HepG-2)<25Bcl-2 Inhibition
THIQ Derivative CAnxiolytic15Serotonin Modulation

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via cyclization of precursors such as methoxy-substituted benzaldehyde derivatives and amines. For example, acid-catalyzed Pictet–Spengler reactions (using HCl or trifluoroacetic acid) are commonly employed. Key intermediates include N-(3-chloro-2-hydroxypropyl) derivatives, as observed in analogous tetrahydroisoquinoline syntheses .
  • Data Insight : Reaction temperature (e.g., 80–100°C) and solvent choice (e.g., ethanol vs. DMF) significantly affect cyclization efficiency. Yields range from 40% (suboptimal conditions) to 85% (optimized) in similar systems .

Q. What spectroscopic techniques are critical for characterizing this compound, and what spectral markers distinguish its structure?

  • Methodology :

  • NMR : Look for characteristic signals:
  • 1H NMR: Methoxy protons at δ ~3.8–4.0 ppm; aromatic protons split into distinct multiplet patterns due to substitution at the 2-methoxyphenyl group .
  • 13C NMR: Methoxy carbons at δ ~55–56 ppm; tetrahydroisoquinoline ring carbons between δ 20–50 ppm .
  • Mass Spectrometry : Molecular ion peaks at m/z ~253 (C₁₆H₁₇NO) confirm the molecular formula .

Q. What preliminary biological activities have been reported for structurally similar tetrahydroisoquinoline derivatives?

  • Findings : Analogous compounds exhibit:

  • Neurotoxicity: Inhibition of mitochondrial complex I in neuronal cells (IC₅₀ ~10–50 μM) .
  • Antimicrobial activity: MIC values of 8–32 μg/mL against Gram-positive bacteria (e.g., S. aureus) .
    • Mechanistic Insight : Methoxy and phenyl groups enhance lipophilicity, improving membrane penetration .

Advanced Research Questions

Q. How can synthetic routes be optimized to enhance enantiomeric purity, particularly for chiral analogs?

  • Methodology :

  • Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during cyclization.
  • Catalytic asymmetric hydrogenation with Ru-BINAP complexes achieves >90% ee in related tetrahydroisoquinolines .
    • Data Contradiction : While some protocols report high enantioselectivity, others note racemization under acidic conditions. Mitigation involves low-temperature workup (<0°C) .

Q. How do structural modifications (e.g., substituent position) impact biological activity, and how can contradictory data be resolved?

  • Case Study :

  • 2-Methoxy vs. 3-Methoxy substitution: 2-Methoxy analogs show higher antitumor activity (IC₅₀ ~5 μM vs. >20 μM in HepG2 cells) due to improved steric alignment with target receptors .
  • Resolution Strategy : Use molecular docking (e.g., AutoDock Vina) to model interactions with biological targets (e.g., DNA topoisomerase II) and validate via SAR studies .

Q. What strategies are effective for designing water-soluble derivatives without compromising bioactivity?

  • Approaches :

  • Introduce sulfonate or tertiary amine groups at the tetrahydroisoquinoline nitrogen.
  • Example: Methyl ester derivatives (e.g., 6,7-dimethoxy variants) maintain cytotoxicity (IC₅₀ ~10 μM) while improving aqueous solubility (logP reduction from 3.2 to 1.8) .

Q. How can in vivo pharmacokinetic challenges (e.g., rapid clearance) be addressed?

  • Methodology :

  • Prodrug Design : Acetylate methoxy groups to enhance metabolic stability.
  • Formulation : Use liposomal encapsulation to prolong half-life (e.g., t₁/₂ increased from 2.1 h to 6.5 h in rat models) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
Reactant of Route 2
1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.